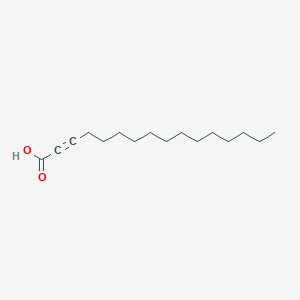

2-Hexadecynoic acid

Vue d'ensemble

Description

L’acide 2-hexadécinoïque est un acide gras à longue chaîne de formule moléculaire C16H28O2. Il se caractérise par la présence d’une triple liaison entre les deuxième et troisième atomes de carbone de sa chaîne carbonée, ce qui en fait un acide gras acétylénique . Ce composé est reconnu pour ses propriétés chimiques uniques et ses activités biologiques, qui ont suscité un intérêt considérable dans divers domaines de la recherche scientifique.

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : L’acide 2-hexadécinoïque peut être synthétisé par diverses méthodes. Une approche courante implique la réaction du 1-bromohexadécane avec l’acétylure de sodium dans l’ammoniac liquide, suivie d’une hydrolyse pour donner l’acide 2-hexadécinoïque . Une autre méthode implique l’utilisation du 1,5-hexadiyne comme matière de départ, qui subit une série de réactions pour former le produit souhaité .

Méthodes de Production Industrielle : La production industrielle de l’acide 2-hexadécinoïque implique généralement une synthèse à grande échelle utilisant des voies de réaction similaires à celles utilisées en laboratoire. Le processus est optimisé pour des rendements et une pureté plus élevés, utilisant souvent des techniques avancées telles que des réacteurs à écoulement continu et des systèmes de synthèse automatisés .

Analyse Des Réactions Chimiques

Types de Réactions : L’acide 2-hexadécinoïque subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former les acides carboxyliques ou les cétones correspondants.

Réduction : La triple liaison peut être réduite pour former des alcènes ou des alcanes.

Substitution : L’hydrogène acétylénique peut être substitué par divers groupes fonctionnels.

Réactifs et Conditions Courants :

Oxydation : Des réactifs tels que le permanganate de potassium ou le trioxyde de chrome sont couramment utilisés.

Réduction : Des catalyseurs comme le palladium sur carbone (Pd/C) ou le catalyseur de Lindlar sont utilisés.

Substitution : Des réactifs comme les composés organolithium ou les réactifs de Grignard sont utilisés.

Principaux Produits Formés :

Oxydation : Acides carboxyliques, cétones.

Réduction : Alcènes, alcanes.

Substitution : Divers composés acétyléniques substitués.

4. Applications de la Recherche Scientifique

L’acide 2-hexadécinoïque a un large éventail d’applications dans la recherche scientifique :

Chimie : Il est utilisé comme élément constitutif de la synthèse organique et comme précurseur de la synthèse de molécules plus complexes.

Biologie : Il a été étudié pour ses propriétés antifongiques et antimicrobiennes.

Applications De Recherche Scientifique

Antimalarial Activity

Recent studies have highlighted the antimalarial potential of 2-hexadecynoic acid (2-HDA). It has been shown to inhibit the fatty acid synthesis pathway in Plasmodium falciparum, specifically targeting the PfFAS-II enzymes. In vitro assays demonstrated that 2-HDA effectively inhibits both blood and liver stages of malaria parasites, with IC50 values indicating significant potency:

- Inhibition of PfFAS-II Enzymes :

- PfFabI: IC50 = 0.38 μg/ml

- PfFabZ: IC50 = 0.58 μg/ml

- Antiplasmodial Activity :

- Blood stages of P. falciparum: IC50 = 15.3 μg/ml

- Liver stages of P. yoelii: IC50 = 4.88 μg/ml

These findings suggest that 2-HDA could be a valuable compound for further research into malaria treatment due to its low cytotoxicity and favorable pharmacokinetic properties .

Antiprotozoal Properties

2-HDA exhibits promising activity against various protozoan parasites beyond malaria:

- Trypanosoma brucei rhodesiense : IC50 values range from 3.7 to 31.7 μg/ml.

- Trypanosoma cruzi : Specific activity with an IC50 of 20.2 μg/ml.

- Leishmania donovani : IC50 values between 4.1 to 13.4 μg/ml.

The lack of significant toxicity on mammalian cells further supports its potential as a therapeutic agent against these parasitic infections .

Antibacterial Activity

The antibacterial properties of this compound have been investigated, particularly against methicillin-resistant Staphylococcus aureus (MRSA). A study reported that the conjugation of 2-HDA with C5-Curcumin enhanced its antibacterial activity significantly:

- Minimum Inhibitory Concentrations (MICs) :

- Against MRSA strains: MICs ranged from 15.6 to 62.5 μg/ml.

This suggests that the chemical structure of 2-HDA can be modified to improve its efficacy against resistant bacterial strains .

Antifungal Activity

2-HDA has also been recognized for its antifungal properties, particularly against fluconazole-resistant strains of Candida albicans. The compound demonstrated potent antifungal activity with a minimum inhibitory concentration (MIC) of approximately 9.4 μM, making it a candidate for further development in antifungal therapies .

Mechanism of Action Studies

Research into the mechanism by which 2-HDA exerts its biological effects has revealed that it targets specific pathways within pathogens:

Mécanisme D'action

Le mécanisme d’action de l’acide 2-hexadécinoïque implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, il inhibe les enzymes plasmodiales FAS-II, qui sont essentielles à la biosynthèse des acides gras chez les parasites du paludisme. Cette inhibition perturbe la croissance et la réplication des parasites, conduisant à leur mort éventuelle . La capacité du composé à inhiber ces enzymes est attribuée à sa similitude structurale avec les substrats naturels des acides gras, lui permettant de se lier efficacement aux sites actifs de l’enzyme .

Comparaison Avec Des Composés Similaires

L’acide 2-hexadécinoïque peut être comparé à d’autres acides gras acétyléniques tels que :

- Acide 2,6-hexadécadiynoïque

- Acide 2,9-hexadécadiynoïque

- Acide 5-hexadécinoïque

- Acide 9-hexadécinoïque

Unicité : L’acide 2-hexadécinoïque se distingue par ses puissantes propriétés antifongiques et antimicrobiennes, ainsi que par sa capacité à inhiber les enzymes plasmodiales FAS-II . Sa structure unique, présentant une triple liaison à la deuxième position du carbone, contribue à sa réactivité chimique et à son activité biologique distinctes .

Propriétés

IUPAC Name |

hexadec-2-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-13H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MECFGCCEVOFCNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC#CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00182577 | |

| Record name | 2-Hexadecynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00182577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2834-03-9 | |

| Record name | 2-Hexadecynoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002834039 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hexadecynoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289580 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hexadecynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00182577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.